6,13-Bis(triisopropylsilylethynyl)pentacene

Catalog No.
S649832
CAS No.
373596-08-8
M.F
C44H54Si2
M. Wt
639.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,13-Bis(triisopropylsilylethynyl)pentacene

CAS Number

373596-08-8

Product Name

6,13-Bis(triisopropylsilylethynyl)pentacene

IUPAC Name

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane

Molecular Formula

C44H54Si2

Molecular Weight

639.1 g/mol

InChI

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3

InChI Key

FMZQNTNMBORAJM-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Synonyms

bis(triisopropylsilylethynyl)pentacene, TIPS pentacene

Canonical SMILES

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

High-Performance Organic Semiconductor

6,13-Bis(triisopropylsilylethynyl)pentacene, also known as TIPS pentacene, is a high-performance organic semiconductor material widely studied for its potential applications in various scientific research fields []. Its unique properties, including high charge carrier mobility and good solubility, make it a promising candidate for developing next-generation electronic devices [, ].

Organic Field-Effect Transistors (OFETs)

One of the most prominent research areas involving TIPS pentacene is its application in organic field-effect transistors (OFETs). OFETs are fundamental building blocks in organic electronics and function similarly to conventional transistors, but they utilize organic materials like TIPS pentacene instead of silicon. Research has shown that TIPS pentacene-based OFETs can achieve exceptionally high switching speeds and field-effect mobilities, surpassing the performance of other organic semiconductors in their class []. This makes them particularly attractive for developing high-frequency and flexible electronic devices [].

Other Research Areas

Beyond OFETs, TIPS pentacene is being explored in various other scientific research endeavors, including:

  • Organic photovoltaics (OPVs): Research is ongoing to investigate the potential of TIPS pentacene in OPVs, which are devices that convert light energy into electricity. The material's semiconducting properties and ability to absorb light make it a potential candidate for developing efficient and low-cost solar cells [].
  • Organic light-emitting diodes (OLEDs): TIPS pentacene is also being studied for its potential use in OLEDs, which are efficient light-emitting devices used in displays and lighting applications. Research suggests that TIPS pentacene can be employed as an emitter or hole transport material in OLEDs, contributing to improved device performance [].

6,13-Bis(triisopropylsilylethynyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its semiconducting properties. The compound features two triisopropylsilylethynyl groups attached at the 6 and 13 positions of the pentacene backbone. Its molecular formula is C₄₄H₅₄Si₂, with a molecular weight of 639.07 g/mol . This structure enhances its solubility and stability, making it suitable for various electronic applications.

The chemical reactivity of 6,13-bis(triisopropylsilylethynyl)pentacene is primarily influenced by its electron-rich nature due to the triisopropylsilylethynyl substituents. It exhibits limited stability under ambient conditions but can undergo electrochemical oxidation, which initiates further reactions . The compound can also participate in fluorination reactions, leading to derivatives that exhibit improved stability and semiconducting properties .

The synthesis of 6,13-bis(triisopropylsilylethynyl)pentacene typically involves multi-step organic reactions:

  • Preparation of Triisopropylsilylethynyl precursors: These are synthesized through the reaction of alkynes with triisopropylsilyl chloride.
  • Coupling with Pentacene: The coupling reaction is usually facilitated by palladium-catalyzed cross-coupling methods, such as Sonogashira coupling, which allows for the introduction of the triisopropylsilylethynyl groups at the desired positions on the pentacene backbone .

6,13-Bis(triisopropylsilylethynyl)pentacene is primarily utilized in:

  • Organic Field-Effect Transistors (OFETs): Its excellent charge transport properties make it a candidate for high-performance OFETs.
  • Organic Photovoltaics: The compound's electronic properties enhance light absorption and charge separation in solar cells.
  • Optoelectronic Devices: Its stability and semiconducting characteristics are beneficial in various optoelectronic applications .

Interaction studies involving 6,13-bis(triisopropylsilylethynyl)pentacene focus on its electrical and optical behaviors when integrated into devices. Research has shown that this compound exhibits favorable carrier injection and accumulation characteristics, which are critical for improving device performance in organic electronics . Additionally, studies on its excited-state dynamics reveal insights into molecular packing arrangements that affect its electronic properties .

Several compounds share structural similarities with 6,13-bis(triisopropylsilylethynyl)pentacene. Here are some notable examples:

Compound NameStructure TypeUnique Features
5,14-Bis(triisopropylsilylethynyl)pentacenePentacene derivativeDifferent substitution pattern; affects packing
6,13-Bis(phenylethynyl)pentacenePentacene derivativeLacks silicon substituents; different electronic properties
Tetrakis(trimethylsilyl)pentacenePentacene derivativeHigher steric bulk; affects solubility and stability
6,13-DihexylpentacenePentacene derivativeAliphatic chains enhance solubility; less stable than silicon derivatives

Uniqueness Highlights

  • Silicon Substituents: The presence of triisopropylsilylethynyl groups enhances solubility and stability compared to other derivatives.
  • Electronic Properties: This compound exhibits superior charge transport characteristics essential for high-performance organic electronic devices.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6,13-Bis(triisopropylsilylethynyl)pentacene

Dates

Modify: 2023-08-15

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